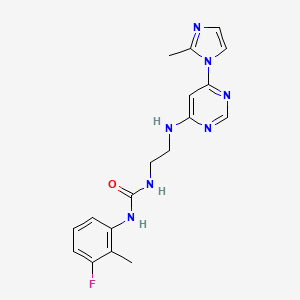![molecular formula C20H20N2O3S2 B2813604 (E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 642943-18-8](/img/structure/B2813604.png)
(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based materials, such as the one you mentioned, are of significant interest due to their potential use as organic semiconductors in material chemistry . Despite simple and similar molecular structures, the properties of thiophene-based organic semiconductors can be quite diverse .
Synthesis Analysis
While specific synthesis information for the compound you mentioned is not available, thiophene-based compounds can be synthesized via various methods. For instance, homopolymerization and statistical copolymerization of 2-ethylhexyl thiophene-3-carboxylate and 2-ethylhexyl selenophene-3-carboxylate monomers is possible via Suzuki–Miyaura cross-coupling .Molecular Structure Analysis
Thiophene-based π-conjugated organic small molecules and polymers have a planar five-membered ring, making them aromatic as indicated by their extensive substitution reactions . The physical properties such as optical behavior, charge carrier mobilities, highest occupied molecular orbital (HOMO)/lowest unoccupied molecular orbital (LUMO) energy levels, and structural arrangements of these organic semiconductors can be tuned by various chemical functionalizations .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For example, they can be deprotonated with n-BuLi, followed by iodination with diiodoethane and deprotection with dilute hydrochloric acid .Physical And Chemical Properties Analysis
Thiophene-based materials are beneficial due to their semiconducting natures, nonlinear optical responses, and effective electron transport properties . They can show a unique palette of colors and amphoteric redox properties with widely tunable energy band gaps .Scientific Research Applications
Synthesis and Antimicrobial Applications
The compound ethyl 2-(3-dodecanoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, closely related to the queried molecule, serves as a primary building block for synthesizing various heterocyclic systems like thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole, all attached to a lauryl group. These compounds have been evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).
Luminescent Materials Development
A variety of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids were synthesized, forming non-covalent complexes with an imidazoline base. These complexes display strong blue or blue-green photoluminescence in solution, suggesting applications in the development of luminescent materials, albeit with quenched fluorescence in solid state (Osterod et al., 2001).
Advanced Materials Synthesis
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was utilized to generate a variety of 3-methylbenzo[b]thiophen derivatives, which were further processed into tertiary amines, 2-hydroxyethylamines, and thiouronium bromides. These compounds, due to their structural diversity and functionality, could have applications in the synthesis of advanced materials with tailored properties (Chapman et al., 1971).
Dye Synthesis
The synthesis of azo dyes from 2-aminothiophene derivatives indicates potential applications in dye and pigment development. These dyes, characterized by good coloration and fastness properties on polyester, showcase the utility of such compounds in the textile industry (Sabnis & Rangnekar, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-25-19(24)17-14-9-5-6-10-15(14)27-18(17)22-20(26)21-16(23)12-11-13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,21,22,23,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCSMBHJUPQAPJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2813521.png)
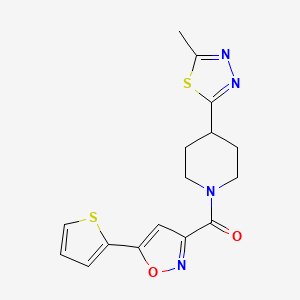
![1-Phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2813524.png)
![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2813526.png)
![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)

![3-[3-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2813531.png)
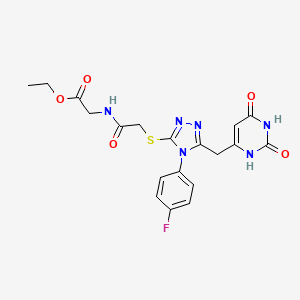
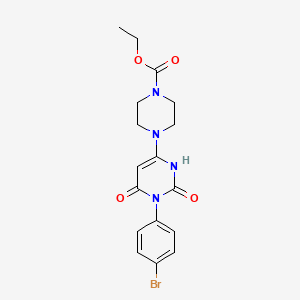
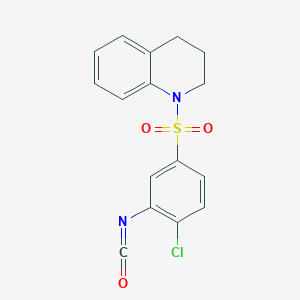
![1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one](/img/structure/B2813540.png)
![1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol](/img/structure/B2813541.png)
![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2813542.png)
